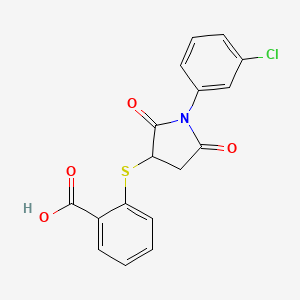

2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4S/c18-10-4-3-5-11(8-10)19-15(20)9-14(16(19)21)24-13-7-2-1-6-12(13)17(22)23/h1-8,14H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJSNQANFWUMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 3-chlorophenyl derivative, which is then subjected to a series of reactions to introduce the pyrrolidinone and benzoic acid moieties. Key steps may include:

Nitration and Reduction: Nitration of chlorobenzene followed by reduction to obtain the 3-chloroaniline.

Cyclization: Formation of the pyrrolidinone ring through cyclization reactions.

Thioester Formation: Introduction of the thioester linkage.

Benzoic Acid Addition: Final coupling with benzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Key Observations :

- This is supported by the lower predicted pKa (~3.39) in the 2-(methylthio)phenyl variant , where electron-withdrawing groups stabilize the deprotonated form. Aliphatic vs. Aromatic Substituents: The isopropyl-substituted compound lacks aromatic conjugation, likely increasing hydrophobicity but reducing π-π stacking interactions in biological systems compared to aromatic analogs.

- Molecular Weight and Solubility :

- The 3-chlorophenyl variant’s higher molecular weight (~363.8 g/mol) compared to the phenyl analog (327.4 g/mol) may reduce aqueous solubility, a trend observed in halogenated compounds due to increased lipophilicity.

Physicochemical Properties

Notes:

Biological Activity

The compound 2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.82 g/mol. The structure features a 3-chlorophenyl group attached to a dioxopyrrolidine moiety, linked via a thioether to a benzoic acid derivative.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅ClN₂O₄S |

| Molecular Weight | 364.82 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxopyrrolidine framework and subsequent thioether linkage to benzoic acid derivatives. Specific synthetic routes may vary based on the desired stereochemistry and substituents.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant cytotoxicity against various human cancer cell lines. For instance, derivatives containing similar structural motifs have been shown to inhibit tumor growth effectively.

- Case Study : A study tested several dioxopyrrolidine derivatives against 12 human cancer cell lines, revealing that certain analogs demonstrated potent antitumor activity comparable to established chemotherapeutics like cisplatin .

Antibacterial Properties

The compound's antibacterial activity has also been explored. Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/ml .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been noted in various studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases.

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of dioxopyrrolidine derivatives, indicating that modifications to the chlorophenyl group and the introduction of different substituents can significantly affect biological activity.

| Compound | Activity Type | IC50/Effectiveness |

|---|---|---|

| Compound A | Antitumor | IC50 = 10 µM |

| Compound B | Antibacterial | MIC = 5 µg/ml |

| Compound C | Anti-inflammatory | Significant reduction in TNF-α production |

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves coupling a 3-chlorophenyl-substituted dioxopyrrolidine intermediate with a thioether-linked benzoic acid derivative. Key reaction conditions include:

- Temperature control (e.g., maintaining 0–5°C during nucleophilic substitution to prevent side reactions).

- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity).

- Reaction time optimization (monitored via TLC/HPLC to avoid over-oxidation of the thioether group).

Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Advanced: How can researchers optimize the synthesis to improve yield and purity?

Advanced optimization strategies include:

- Catalyst screening : Using Pd-based catalysts for cross-coupling steps to reduce byproducts.

- Microwave-assisted synthesis : Accelerating reaction kinetics for time-sensitive steps (e.g., cyclization).

- In-line analytical monitoring : Integrating NMR or FTIR for real-time tracking of intermediate formation.

Post-synthesis, recrystallization in mixed solvents (e.g., ethanol/water) enhances purity .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

- ¹H/¹³C NMR : Identifies the aromatic protons (δ 7.2–8.1 ppm) and the dioxopyrrolidine carbonyl groups (δ 170–175 ppm).

- High-resolution MS : Validates the molecular ion peak ([M+H]⁺ at m/z 376.05).

- IR spectroscopy : Confirms the carboxylic acid (–COOH) stretch (~1680–1720 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) be systematically studied for neuroprotective effects?

- Analog synthesis : Prepare derivatives with variations in the chlorophenyl or benzoic acid moieties.

- In vitro assays : Use SH-SY5Y neuronal cells to measure inhibition of ROS and caspase-3 activity.

- Comparative analysis : Contrast results with structurally simpler analogs (e.g., ethyl vs. chlorophenyl substitutions) to identify critical functional groups .

Basic: What in vitro models are suitable for initial antioxidant activity screening?

- DPPH/ABTS radical scavenging assays : Quantify free radical neutralization at varying concentrations.

- Cell-based oxidative stress models : Use HepG2 cells exposed to H₂O₂, measuring glutathione levels via ELISA.

- Dose-response curves : Establish EC₅₀ values to compare potency with reference antioxidants like ascorbic acid .

Advanced: How to resolve contradictions in bioactivity data between analogs?

- Computational docking : Perform molecular dynamics simulations to compare binding affinities with targets like Keap1-Nrf2.

- Meta-analysis : Aggregate data from multiple analogs to identify trends (e.g., electron-withdrawing groups enhancing antioxidant capacity).

- Experimental validation : Repeat assays under standardized conditions (pH, temperature) to minimize variability .

Advanced: What methodologies assess environmental persistence and ecotoxicity?

- Degradation studies : Expose the compound to UV light or microbial consortia, analyzing breakdown products via LC-MS.

- Bioaccumulation assays : Measure uptake in Daphnia magna using ¹⁴C-labeled compound.

- Toxicity profiling : Use Vibrio fischeri bioluminescence inhibition tests for acute ecotoxicity .

Advanced: How can molecular modeling predict neurological target interactions?

- Docking simulations : Use AutoDock Vina to model binding to NMDA receptors, focusing on the thioether and dioxopyrrolidine moieties.

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms prone to oxidation).

- ADMET prediction : Estimate blood-brain barrier permeability via logP/logD calculations .

Basic: What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thiols).

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: What mechanistic insights can be gained from studying thiyl radical formation?

- ESR spectroscopy : Detect transient thiyl radicals during antioxidant reactions using spin traps like DMPO.

- Kinetic isotope effects : Compare reaction rates with deuterated analogs to identify rate-limiting steps.

- Theoretical modeling : Map radical stabilization energies to explain scavenging efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.